2,4-Dichloro-1-{2-[(4-fluorophenyl)sulfanyl]ethoxy}benzene

Catalog No.
S2981210
CAS No.
339010-82-1
M.F
C14H11Cl2FOS
M. Wt
317.2
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,4-Dichloro-1-{2-[(4-fluorophenyl)sulfanyl]ethoxy...

CAS Number

339010-82-1

Product Name

2,4-Dichloro-1-{2-[(4-fluorophenyl)sulfanyl]ethoxy}benzene

IUPAC Name

2,4-dichloro-1-[2-(4-fluorophenyl)sulfanylethoxy]benzene

Molecular Formula

C14H11Cl2FOS

Molecular Weight

317.2

InChI

InChI=1S/C14H11Cl2FOS/c15-10-1-6-14(13(16)9-10)18-7-8-19-12-4-2-11(17)3-5-12/h1-6,9H,7-8H2

InChI Key

ATNSEIFICNYYOB-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1F)SCCOC2=C(C=C(C=C2)Cl)Cl

Solubility

not available

2,4-Dichloro-1-{2-[(4-fluorophenyl)sulfanyl]ethoxy}benzene is an organic compound characterized by its complex structure that includes dichlorobenzene, ethoxy, and sulfanyl groups. Its molecular formula is C14H11Cl2FOSC_{14}H_{11}Cl_{2}FOS, with a molar mass of approximately 317.21 g/mol. The compound is notable for its potential applications in various fields, including organic synthesis and biological research .

There is no known mechanism of action for this specific compound.

  • Chlorine atoms: Chlorine atoms can be irritating to the skin and eyes and may be harmful if inhaled or ingested [].
  • Fluorophenyl group: Fluorine can make aromatic compounds more reactive, and proper handling procedures should be followed if synthesizing this compound.

  • Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
  • Reduction: Under specific conditions, the compound can be reduced, affecting either the aromatic ring or the sulfanyl group.
  • Substitution: The dichlorobenzene moiety can engage in nucleophilic aromatic substitution reactions.

Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The products formed from these reactions vary based on the specific conditions and reagents employed.

The synthesis of 2,4-Dichloro-1-{2-[(4-fluorophenyl)sulfanyl]ethoxy}benzene typically involves multi-step organic reactions. A common method includes:

  • Reacting 2,4-dichlorophenol with 2-bromoethyl 4-fluorophenyl sulfide.
  • Conducting the reaction under basic conditions, often using potassium carbonate as a base and dimethylformamide as a solvent at elevated temperatures.

Industrial methods for producing this compound may scale up these reactions while optimizing for yield and purity through continuous flow reactors and automated systems.

The applications of 2,4-Dichloro-1-{2-[(4-fluorophenyl)sulfanyl]ethoxy}benzene are diverse:

  • Organic Synthesis: It serves as a reagent for creating more complex organic molecules.
  • Biological Research: Potential uses include studying enzyme interactions and metabolic pathways.
  • Pharmaceutical Development: Investigated as a precursor in drug development due to its unique structural properties.
  • Industrial Chemistry: Employed in the production of specialty chemicals and materials .

Research into the interaction of 2,4-Dichloro-1-{2-[(4-fluorophenyl)sulfanyl]ethoxy}benzene with various biological targets is ongoing. Its structural characteristics suggest that it may bind to specific enzymes or receptors, influencing biochemical pathways. Detailed studies are required to elucidate these interactions fully and determine the compound's potential therapeutic properties.

Several compounds share structural similarities with 2,4-Dichloro-1-{2-[(4-fluorophenyl)sulfanyl]ethoxy}benzene. Here are a few notable examples:

Compound NameStructural FeaturesUnique Aspects
2,4-DichlorophenolLacks ethoxy and sulfanyl groupsLess versatile in reactivity
4-FluorothiophenolContains fluorine and thiol groupsNo dichlorobenzene moiety
4-Methylphenyl sulfideSimilar sulfanyl groupLacks dichlorobenzene structure
2,4-DichlorophenetoleContains ethoxy group but simpler structureDoes not have a sulfanyl group

The uniqueness of 2,4-Dichloro-1-{2-[(4-fluorophenyl)sulfanyl]ethoxy}benzene lies in its specific combination of functional groups, which allows for distinct chemical reactivity and potential biological interactions not present in simpler analogs .

Thioethers, characterized by a sulfur atom bridging two organic groups, have evolved significantly since their early synthetic routes. Initial methods relied on Ullmann-type coupling reactions, which utilized copper catalysts to mediate C–S bond formation between aryl halides and thiols. However, these processes often required high temperatures and suffered from limited functional group tolerance. The advent of transition-metal-catalyzed cross-coupling in the late 20th century marked a turning point, with palladium and nickel catalysts enabling milder conditions and broader substrate scope. For example, the coupling of aryl halides with thiourea—an odorless sulfur surrogate—emerged as a practical alternative to volatile thiols, enhancing safety and scalability.

Recent innovations focus on non-precious metal catalysts (e.g., iron, copper) and organocatalytic systems, which reduce costs and environmental impact. A landmark study demonstrated the efficacy of organocatalysts in facilitating nucleophilic aromatic substitution (S$$_N$$Ar) for synthesizing fluorinated poly(aryl thioethers) at room temperature. This method leverages silyl-protected dithiols and perfluorinated aromatics, achieving rapid polymerization with minimal byproducts. Such advances highlight the field’s shift toward sustainable, atom-economical strategies.

Significance of Fluorinated Aryl Thioethers in Research

Fluorinated aryl thioethers are prized for their unique electronic and steric properties, driven by fluorine’s high electronegativity and the polarizable sulfur atom. These compounds exhibit:

  • Enhanced thermal stability due to strong C–F bonds and π-stacking interactions in perfluorinated aromatics.
  • Reduced optical loss, making them suitable for advanced materials in photonics and electronics.
  • **Improved catalytic

XLogP3

6

Dates

Last modified: 08-17-2023

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